![molecular formula C12H18N4O2 B12548140 4-[(1,7,7-Trimethylbicyclo[2.2.1]hept-2-ylidene)amino]-1,2,4-triazolidine-3,5-dione CAS No. 864871-53-4](/img/structure/B12548140.png)
4-[(1,7,7-Trimethylbicyclo[2.2.1]hept-2-ylidene)amino]-1,2,4-triazolidine-3,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(1,7,7-Trimethylbicyclo[221]hept-2-ylidene)amino]-1,2,4-triazolidine-3,5-dione is a compound that has garnered interest due to its unique structure and potential applications in various fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1,7,7-Trimethylbicyclo[2.2.1]hept-2-ylidene)amino]-1,2,4-triazolidine-3,5-dione typically involves the condensation of 1,7,7-trimethylbicyclo[2.2.1]hept-2-ylideneamine with a triazolidine-dione derivative. One common method is the Einhorn variation of the Schotten–Baumann method, where the condensation reaction is carried out using camphor hydrazide and valproic acid chloride .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[(1,7,7-Trimethylbicyclo[2.2.1]hept-2-ylidene)amino]-1,2,4-triazolidine-3,5-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reducing agents used.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce different reduced forms of the compound.
Scientific Research Applications
4-[(1,7,7-Trimethylbicyclo[2.2.1]hept-2-ylidene)amino]-1,2,4-triazolidine-3,5-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing into its potential as an anticonvulsant agent.
Industry: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-[(1,7,7-Trimethylbicyclo[2.2.1]hept-2-ylidene)amino]-1,2,4-triazolidine-3,5-dione involves its interaction with specific molecular targets. In the context of its anticonvulsant activity, it is believed to modulate neurotransmitter pathways and enhance the permeability of drugs through the blood-brain barrier . The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
2-Propyl-N′-[1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene]pentanehydrazide: This compound shares a similar bicyclic structure and has been studied for its anticonvulsant properties.
1,7,7-Trimethylbicyclo[2.2.1]hept-2-ylideneamino-acetic acid methyl esters: These derivatives have shown potential in various biological applications.
Uniqueness
What sets 4-[(1,7,7-Trimethylbicyclo[221]hept-2-ylidene)amino]-1,2,4-triazolidine-3,5-dione apart is its unique combination of a bicyclic structure with a triazolidine-dione moiety, which imparts distinct chemical and biological properties
Properties
CAS No. |
864871-53-4 |
|---|---|
Molecular Formula |
C12H18N4O2 |
Molecular Weight |
250.30 g/mol |
IUPAC Name |
4-[(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene)amino]-1,2,4-triazolidine-3,5-dione |
InChI |
InChI=1S/C12H18N4O2/c1-11(2)7-4-5-12(11,3)8(6-7)15-16-9(17)13-14-10(16)18/h7H,4-6H2,1-3H3,(H,13,17)(H,14,18) |
InChI Key |
MYCBONMUZGRJKP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC1(C(=NN3C(=O)NNC3=O)C2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



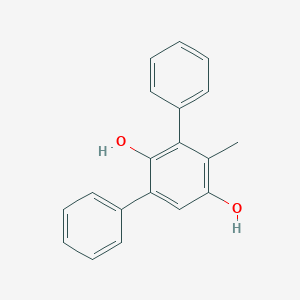
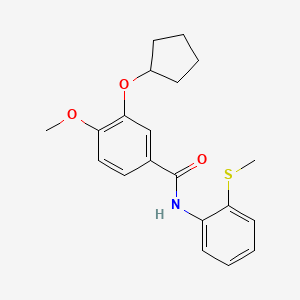
![Benzamide, N-[(1S)-2-methyl-1-[[(phenylmethyl)seleno]methyl]propyl]-](/img/structure/B12548107.png)
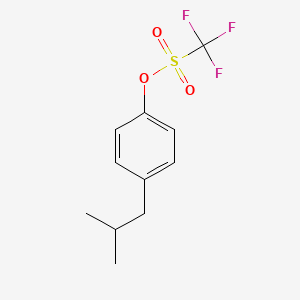

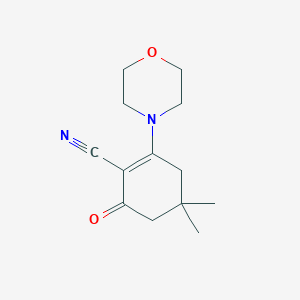
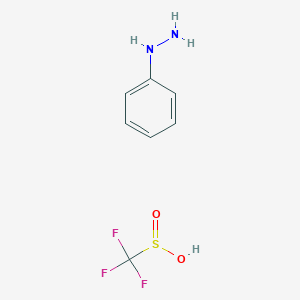
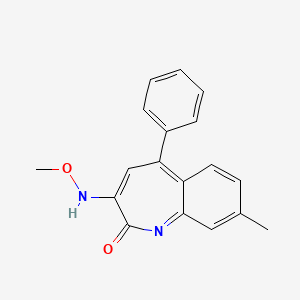
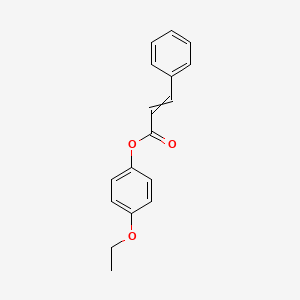
![Pyridine, 4-[5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl]-](/img/structure/B12548152.png)
![6-(2H-[1,3]Dioxolo[4,5-h]quinolin-8(9H)-ylidene)-5-hydroxycyclohexa-2,4-dien-1-one](/img/structure/B12548153.png)
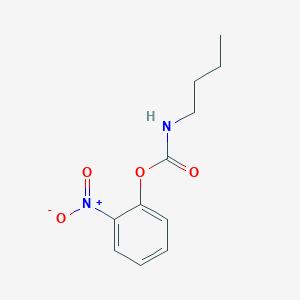
![(2E)-2-[(dimethylamino)methylene]-5-methylcyclopentanone](/img/structure/B12548162.png)
